

Elucidation of the Chemical Structure of Antifungal Agent 85: A Technical Guide

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Compound of Interest		
Compound Name:	Antifungal agent 85	
Cat. No.:	B12386927	Get Quote

Introduction

Antifungal Agent 85 is a novel synthetic compound that has demonstrated significant in vitro and in vivo efficacy against a broad spectrum of pathogenic fungi. Early screening revealed potent activity against clinically relevant species, including strains of Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans, including those resistant to existing therapies. This technical guide provides a comprehensive overview of the methodologies and data that culminated in the complete elucidation of its chemical structure. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

I. Spectroscopic and Spectrometric Data

The structural characterization of **Antifungal Agent 85** was accomplished through a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired to determine the carbon-hydrogen framework of the molecule.



¹ H NMR (500 MHz, CDCl ₃) δ (ppm)	Integration	Multiplicity	Coupling Constant (J, Hz)	Assignment
8.15	1H	S	-	Triazole-H
7.90	1H	S	-	Triazole-H
7.60	2H	d	8.5	Ar-H
7.45	2H	d	8.5	Ar-H
4.85	1H	dd	8.0, 6.5	CH-O
4.50	2H	S	-	CH2-N
3.90	1H	m	-	CH-CH ₂
2.10	2H	t	7.0	CH2-C=O
1.30	3H	d	6.0	СН₃
0.95	ЗН	t	7.5	СН₃



¹³ C NMR (125 MHz, CDCl ₃) δ (ppm)	Assignment
172.5	C=O
152.0	Triazole-C
148.5	Triazole-C
135.0	Ar-C
130.0	Ar-CH
128.5	Ar-CH
125.0	Ar-C
75.0	CH-O
55.0	CH ₂ -N
45.0	CH-CH ₂
30.0	CH ₂ -C=O
21.0	CH ₃
14.0	СНз

B. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) was employed to determine the elemental composition of **Antifungal Agent 85**.

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI+)
Mass Analyzer	Time-of-Flight (TOF)
Calculated Mass [M+H]+	345.1617
Measured Mass [M+H]+	345.1620
Molecular Formula	C17H20N4O3



II. X-ray Crystallography

Single-crystal X-ray diffraction analysis provided the definitive three-dimensional structure of **Antifungal Agent 85**, confirming the connectivity established by NMR and MS.

Parameter	Value
Crystal System	Monoclinic
Space Group	P21/c
a (Å)	10.125
b (Å)	15.845
c (Å)	11.231
β (°)	98.54
Volume (ų)	1782.5
Z	4
Density (calculated) (g/cm³)	1.285
R-factor	0.045

III. Experimental Protocols

A. NMR Spectroscopy

- Sample Preparation: 5 mg of **Antifungal Agent 85** was dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Spectra were recorded on a Bruker Avance III 500 MHz spectrometer equipped with a cryoprobe.
- Data Acquisition: ¹H NMR spectra were acquired with 16 scans, a spectral width of 8278 Hz, and a relaxation delay of 1.0 s. ¹³C NMR spectra were acquired with 1024 scans, a spectral width of 30,000 Hz, and a relaxation delay of 2.0 s.



 Data Processing: The data were processed using Bruker TopSpin software. Fourier transformation, phase correction, and baseline correction were applied. Chemical shifts were referenced to the residual solvent peak.

B. Mass Spectrometry

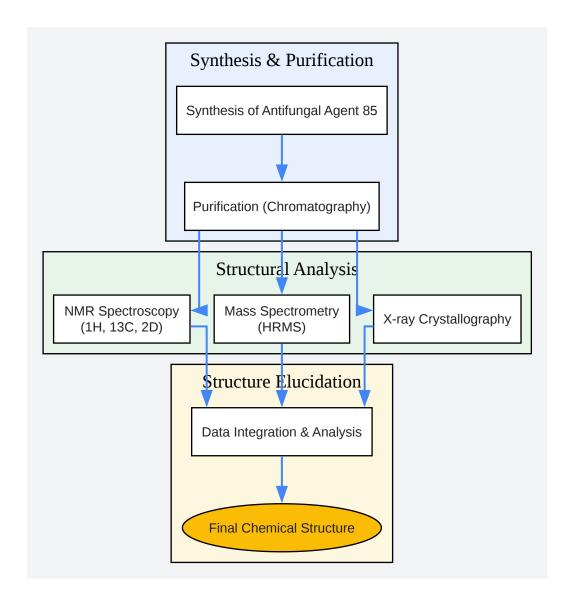
- Sample Preparation: A 1 mg/mL solution of **Antifungal Agent 85** was prepared in methanol. This solution was further diluted to 10 μ g/mL with 50:50 acetonitrile:water containing 0.1% formic acid.
- Instrumentation: Analysis was performed on a Waters SYNAPT G2-Si High Definition Mass Spectrometer.
- Method: The sample was introduced via direct infusion at a flow rate of 5 μL/min. The ESI source was operated in positive ion mode with a capillary voltage of 3.0 kV, a sampling cone voltage of 40 V, and a source temperature of 120°C.
- Data Analysis: The elemental composition was determined using the MassLynx software by comparing the measured accurate mass to the theoretical mass.

C. X-ray Crystallography

- Crystal Growth: Single crystals suitable for X-ray diffraction were grown by slow evaporation
 of a saturated solution of Antifungal Agent 85 in ethyl acetate.
- Data Collection: A suitable crystal was mounted on a Bruker D8 VENTURE diffractometer equipped with a PHOTON 100 CMOS detector and a graphite-monochromated Mo-Kα radiation source (λ = 0.71073 Å). Data were collected at 100 K.
- Structure Solution and Refinement: The structure was solved by direct methods using SHELXT and refined by full-matrix least-squares on F² using SHELXL. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

IV. Visualizations

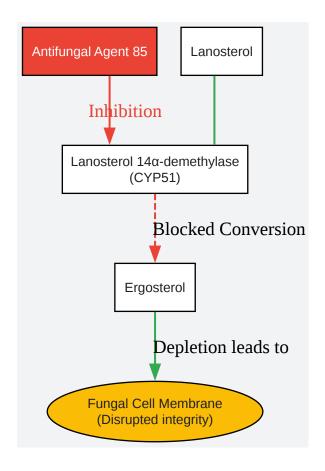




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Caption: Experimental workflow for the structure elucidation of **Antifungal Agent 85**.





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Caption: Proposed mechanism of action for Antifungal Agent 85.

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